REACTION_SMILES
|
[Br:11][CH2:12][c:13]1[cH:14][c:15]([C:16](=[O:17])[O:18][CH2:19][CH3:20])[cH:21][c:22]([O:24][CH3:25])[n:23]1.[CH2:1]1[N:2]2[CH2:9][N:7]3[CH2:6][N:5]([CH2:4][N:3]1[CH2:8]3)[CH2:10]2.[CH:26]([Cl:27])([Cl:28])[Cl:29]>>[NH2:2][CH2:12][c:13]1[cH:14][c:15]([C:16](=[O:17])[O:18][CH2:19][CH3:20])[cH:21][c:22]([O:24][CH3:25])[n:23]1
|
Name
|
CCOC(=O)c1cc(CBr)nc(OC)c1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)c1cc(CBr)nc(OC)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1N2CN3CN1CN(C2)C3
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClC(Cl)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)c1cc(CN)nc(OC)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |